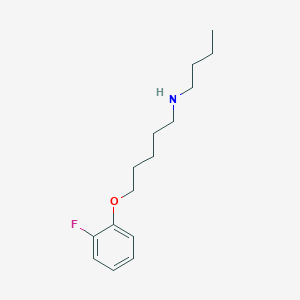

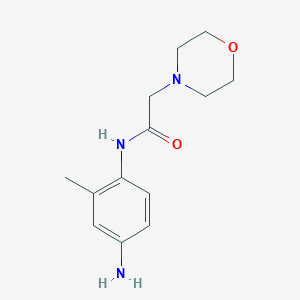

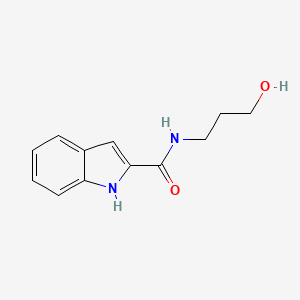

![molecular formula C14H17N3O2S B1299506 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid CAS No. 842971-64-6](/img/structure/B1299506.png)

1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid” is a derivative of thieno[2,3-d]pyrimidine. Thieno[2,3-d]pyrimidines are known to have significant biological activities and are often used in the development of new therapeutic agents . They have been designed and synthesized as anti-PI3K agents, which are lipid kinases involved in cancer progression .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves maintaining the common pharmacophoric features of several potent PI3K inhibitors . The process involves nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol .Molecular Structure Analysis

The molecular structure of “1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can be used to identify functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives have been found to exhibit good cytotoxic activities against certain cancer cell lines . They have also shown enzymatic inhibitory activity on PI3K isoforms .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid” can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry, while its solubility can be determined using solubility tests .Aplicaciones Científicas De Investigación

Anticancer Activity

Thienopyrimidine derivatives, which include the compound , have been investigated for their anticancer activity against human cancer cell lines . Some selected thienopyrimidine derivatives showed potent anticancer activity .

Antimycobacterial Activity

Some compounds related to thieno[2,3-d]pyrimidin-4(3H)-ones have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .

Antiviral Compounds

Condensed pyrimidines, which include thienopyrimidines, are key structural fragments of antiviral agents . They have been synthesized using the Dimroth rearrangement .

Inhibition of Dihydrofolate Reductase (DHFR)

Some pyrido[2,3-d]pyrimidines have been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA replication . This inhibition can have antitumor effects .

Synthesis of Structural Analogs

The compound can be used in the synthesis of structural analogs of various therapeutic compounds . These analogs can then be evaluated for their therapeutic potential .

Development of New Medicinal Chemistry

The compound can be used in the development of new medicinal chemistry to confront malignant diseases . This includes the synthesis of novel thienopyrimidine moiety fused with a triazole ring and testing their anti-cancer activity .

Mecanismo De Acción

Mode of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, are known for their diverse biological activities . They are involved in various interactions with biological targets, leading to changes in cellular processes. More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Thieno[2,3-d]pyrimidines are known to interact with various biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound would depend on its precise mode of action and its molecular targets.

Result of Action

Thieno[2,3-d]pyrimidines are known for their diverse biological activities, which can result in various molecular and cellular effects . The specific effects of this compound would depend on its precise mode of action and its molecular targets.

Propiedades

IUPAC Name |

1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-2-10-7-11-12(15-8-16-13(11)20-10)17-5-3-9(4-6-17)14(18)19/h7-9H,2-6H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIYKEFBEAZEGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)N3CCC(CC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

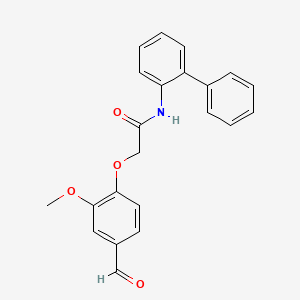

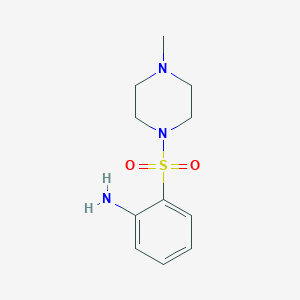

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)

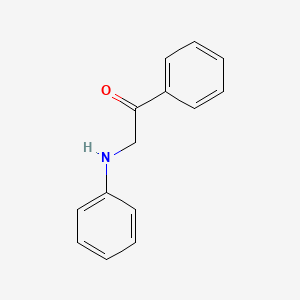

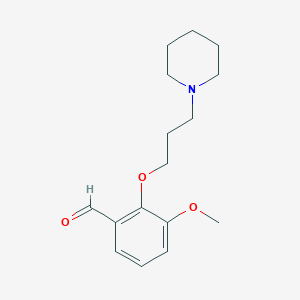

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

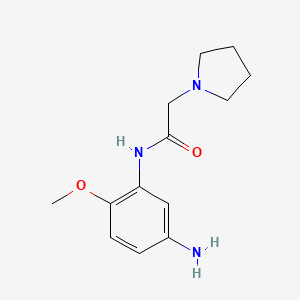

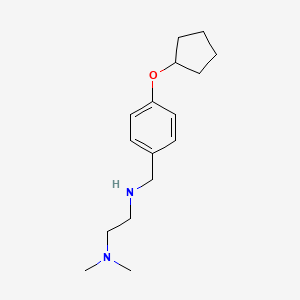

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)